molecular formula C7H7F3N2OS B12817581 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B12817581
M. Wt: 224.21 g/mol
InChI Key: KEAIVIYOJZLWII-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C7H7F3N2OS It is a thiazole derivative, characterized by the presence of a dimethylamino group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole precursors with reagents that introduce the dimethylamino and trifluoromethyl groups. One common method involves the use of enaminones and potassium thiocyanate in the presence of Dess–Martin periodinane reagent. This reaction proceeds through a cascade hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dimethylamino group.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction: 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group can participate in various chemical reactions, making this compound a valuable tool in research and industrial applications.

Properties

Molecular Formula

C7H7F3N2OS

Molecular Weight

224.21 g/mol

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H7F3N2OS/c1-12(2)6-11-5(7(8,9)10)4(3-13)14-6/h3H,1-2H3

InChI Key

KEAIVIYOJZLWII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(S1)C=O)C(F)(F)F

Origin of Product

United States

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